21-Dehydro Flunisolide

HPLC method validation Impurity profiling Pharmacopeial compliance

Ensuring accurate quantitation of the Flunisolide 21-aldehyde impurity (Related Compound C) is a critical compliance requirement for ANDA submissions and batch release testing. Using generic standards introduces systematic bias, compromising regulatory acceptance. - **Regulatory Compliance:** Traceable to USP Emerging Standard methods; ensures accurate quantification against the individual NMT 0.5% limit. - **Method-Specific Suitability:** Authentic RRF (0.81) and RRT (0.85) values eliminate the ~+23% systematic bias that occurs when a default RRF of 1.00 is misapplied. - **Supply Chain Certainty:** Supplied with comprehensive Certificates of Analysis (CoA) detailing chromatographic purity and structural identity by NMR and MS.

Molecular Formula C₂₄H₂₉FO₆
Molecular Weight 432.48
CAS No. 1188271-69-3
Cat. No. B1147456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydro Flunisolide
CAS1188271-69-3
Synonyms(6α,11β,16α)-6-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al; 
Molecular FormulaC₂₄H₂₉FO₆
Molecular Weight432.48
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C
InChIInChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Dehydro Flunisolide (CAS 1188271-69-3) – Regulatory Reference Standard for Flunisolide Impurity Profiling


21‑Dehydro Flunisolide is the 21‑aldehyde oxidation product (C24H29FO6, MW 432.48 g/mol) of the inhaled/intranasal corticosteroid flunisolide . It is designated as Flunisolide 21‑aldehyde (Related Compound C) in compendial analytical methods, and is a key process‑related and potential degradation impurity that regulatory authorities require to be individually identified and quantified .

21-Dehydro Flunisolide – Why a Multi-Component Impurity Reference Standard Cannot Be Interchanged with Single Impurity or Structural Analogs


Flunisolide impurity reference materials are not interchangeable because each closely related compound – 17‑beta acid, 11‑keto, desonide, flurandrenolide, and the 21‑aldehyde – exhibits a unique combination of chromatographic retention, UV response factor, and regulatory acceptance threshold. Substituting one impurity standard for another during method validation, system suitability testing, or batch release generates systematically different peak identity confirmation, inaccurate quantitation, and potential non‑compliance with pharmacopeial specifications . The 21‑aldehyde impurity specifically follows an oxidative degradation pathway that parallels the 21‑dehydrohydrocortisone degradation sequence described for the corticosteroid class, a pathway mechanistically distinct from hydrolysis or ketone formation at C‑11 and C‑17 [1].

Quantitative Differentiation Evidence for 21-Dehydro Flunisolide (CAS 1188271-69-3) Versus Co‑Occurring Flunisolide Impurities


Chromatographic Resolution: Relative Retention Time (RRT) Differentiation Under Validated USP Gradient Conditions

In the USP Emerging Standard gradient method for Flunisolide Nasal Spray (Luna phenyl hexyl column, 3 µm, acetonitrile/phosphate buffer, 245 nm detection), 21‑Dehydro Flunisolide elutes at a relative retention time (RRT) of 0.85 relative to flunisolide (1.00). This position is baseline‑resolved from the immediate neighboring eluting impurities desonide (RRT 0.90) and flurandrenolide (RRT 1.05) .

HPLC method validation Impurity profiling Pharmacopeial compliance

UV Response Factor Distinctness: Relative Response Factor (RRF) Diverging from Structure‑Similar Analogs

The relative response factor (RRF) of 21‑Dehydro Flunisolide at 245 nm is established as 0.81 (versus flunisolide = 1.00). This value is numerically distinct from the RRF of the critically co‑elution‑region impurity desonide (RRF = 0.91), and from the RRF of flurandrenolide (0.85) and flunisolide 11‑keto (0.87) . The 0.10‑unit difference in RRF between 21‑Dehydro Flunisolide and desonide means that, at the same chromatographic peak area, the two impurities are not equivalent in mass; failure to apply the correct RRF introduces a systematic quantitation bias.

Quantitative impurity analysis HPLC detector response calibration Pharmaceutical quality control

System Precision: Verified Repeatability for Impurity Quantitation at the 0.05% Threshold

The USP method subjected each impurity standard to six replicate injections at the 0.05% sensitivity concentration level and reported the %RSD of peak area. 21‑Dehydro Flunisolide yielded a system precision of 3.63% RSD, similar in magnitude to flurandrenolide (1.89% RSD) and flunisolide 11‑keto (2.14% RSD) . This demonstrates that quantitative detection of the 21‑aldehyde impurity is attainable with precision sufficient to meet the NMT 5.0% RSD criterion for trace impurity analysis.

Analytical method validation System precision Regulatory submission

Regulatory Acceptance Threshold: 0.5% Individual Limit for Flunisolide‑21‑aldehyde Analogue in the European Economic Area

In the official European variation for flunisolide active substance specifications (GU Parte Seconda n. 13, 01‑Feb‑2007), the Flunisolide‑21‑aldehyde analogue is assigned an individual acceptance limit of NMT 0.5%, which is identical to that of Flunisolide‑11‑keto analogue but higher than the limits for Flunisolide‑17b‑acid analogue (NMT 0.15%) and Flurandrenolide (NMT 0.15%), and lower than the Desonide limit (NMT 1.0%) [1]. This tiered limit structure confirms that the 21‑aldehyde analogue is considered a distinct regulatory entity and cannot be co‑reported with any other named or unspecified impurity.

Pharmacopeial specifications Regulatory impurity limits CEP/DMF filing

Degradation Pathway Class Membership: 21‑Aldehyde as a Crucially Monitored Oxidative Degradation Product

The classical stability study of corticosteroids in aqueous solution demonstrated that 21‑dehydro‑corticosteroids are the first observable products of oxidative degradation, which subsequently transform into immunogenic 17‑carboxylic acid derivatives implicated in corticosteroid‑mediated allergic reactions [1]. 21‑Dehydro Flunisolide is the structural homolog of 21‑dehydrohydrocortisone in the flunisolide series; tracking this specific 21‑aldehyde intermediate provides early warning of oxidative stress in the formulation, a route of degradation mechanistically distinct from the acid‑catalyzed formation of desonide or the oxidative formation of 11‑keto flunisolide.

Corticosteroid stability Forced degradation Immunogenic potential

Procurement‑Linked Application Scenarios for 21‑Dehydro Flunisolide (CAS 1188271-69-3)


HPLC Method Validation and System Suitability for Flunisolide Nasal Spray / Inhalation Solution

21‑Dehydro Flunisolide is used as the reference standard for Flunisolide 21‑aldehyde (Related Compound C) in the validation and routine execution of the USP Emerging Standard gradient HPLC method for Flunisolide Nasal Spray. Its assigned RRT of 0.85 and RRF of 0.81 form part of the system suitability requirements, alongside desonide and flurandrenolide, to demonstrate resolution, sensitivity, and precision in every analytical run .

Regulatory ANDA/DMF Impurity Specification and Batch Release Testing

For Abbreviated New Drug Applications referencing Flunisolide, the 21‑aldehyde impurity must be quantified against an authentic 21‑Dehydro Flunisolide standard to demonstrate compliance with the individual NMT 0.5% limit established in European regulatory specifications . Use of this specific impurity standard permits direct traceability to the published acceptance criteria and supports CEP/DMF filing.

Forced Degradation and Stability‑Indicating Method Development

In oxidative stress studies (peroxide, dissolved oxygen, elevated temperature), 21‑Dehydro Flunisolide serves as the primary marker for the 21‑aldehyde degradation pathway, mechanistically analogous to the corticosteroid oxidative degradation pathway described in the foundational 1980 Int. J. Pharm. study . Its inclusion in the stability‑indicating impurity panel enables method developers to distinguish oxidative degradation products from acid‑catalyzed hydrolysis products (desonide) and keto‑oxidation products (11‑keto flunisolide).

Mass Balance and Relative Response Factor Calibration in Impurity Quantitation

Because 21‑Dehydro Flunisolide possesses a UV response factor (RRF = 0.81) that differs materially from that of flunisolide API (1.00) and from co‑elution‑region impurities such as desonide (RRF = 0.91), it is the appropriate standard for constructing calibration curves and verifying RRF accuracy during method transfer and routine QC testing . Omitting this standard and applying a default RRF of 1.00 introduces a systematic bias of approximately +23% in the reported 21‑aldehyde content.

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